molecular formula C8H6ClF3O B7891996 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene CAS No. 106854-78-8

1-Chloro-3-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B7891996
CAS No.: 106854-78-8
M. Wt: 210.58 g/mol
InChI Key: WHVAPZOZERQFSI-UHFFFAOYSA-N
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Description

1-Chloro-3-(2,2,2-trifluoroethoxy)benzene is an organic compound with the molecular formula C8H6ClF3O. It consists of a benzene ring substituted with a chlorine atom and a trifluoroethoxy group.

Preparation Methods

The synthesis of 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene typically involves the reaction of 1-chloro-3-nitrobenzene with 2,2,2-trifluoroethanol in the presence of a base. The reaction conditions often include heating and the use of a solvent such as dimethylformamide (DMF). The nitro group is then reduced to an amino group, which can be further converted to other functional groups if desired .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

1-Chloro-3-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids like sulfuric acid for nitration, and bases like sodium hydroxide for nucleophilic substitution. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Chloro-3-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. .

Mechanism of Action

The mechanism of action of 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to physiological effects. The trifluoroethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

1-Chloro-3-(2,2,2-trifluoroethoxy)benzene can be compared with similar compounds such as:

The unique combination of chlorine and trifluoroethoxy groups in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications .

Properties

IUPAC Name

1-chloro-3-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHVAPZOZERQFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601271296
Record name 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106854-78-8
Record name 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106854-78-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-3-(2,2,2-trifluoroethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601271296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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